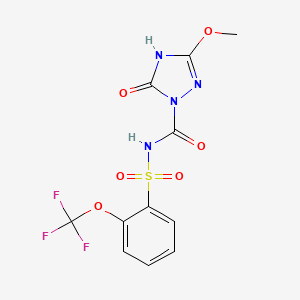

Tenofovir Disoproxil Fumarate(TDF)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

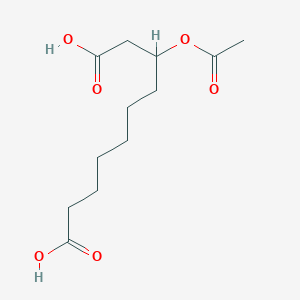

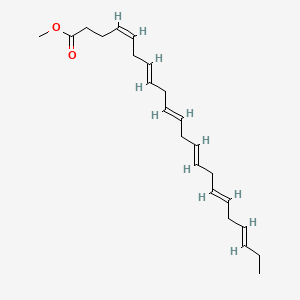

Tenofovir Disoproxil Fumarate is a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is more efficiently absorbed in the gastrointestinal tract. Tenofovir Disoproxil Fumarate is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its fumarate salt . Another method involves alkylation of adenine with ®-4-methyl-1,3-dioxolan-2-one to form ®-9-[2-(hydroxyl)propyl]adenine, which is then alkylated with tosylated hydroxymethylphosphonate diester under basic conditions .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate typically involves large-scale synthesis using the aforementioned methods, with optimizations for higher yield and purity. The process includes steps like esterification, purification, and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, oxidation, and thermal decomposition. The thermal decomposition of Tenofovir Disoproxil Fumarate is a three-step process involving the decomposition of carboxylic ester, phosphoric disoproxil section, and tenofovir section .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Tenofovir Disoproxil Fumarate include chloromethyl isopropyl carbonate, bases like sodium hydroxide, and phase transfer catalysts. Conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products: The major products formed from the reactions of Tenofovir Disoproxil Fumarate include tenofovir, which is the active form, and various intermediates like diethyl phosphonate ester .

Aplicaciones Científicas De Investigación

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment and prevention of HIV-1 infection and chronic hepatitis B. Additionally, it is used in combination therapies for pre-exposure prophylaxis (PrEP) to reduce the risk of HIV infection . Research also explores its potential in treating other viral infections and its role in combination therapies with other antiretroviral drugs .

Mecanismo De Acción

Tenofovir Disoproxil Fumarate is a prodrug that is converted to tenofovir in the body. Tenofovir is then phosphorylated to tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing DNA chain termination. This prevents the replication of the viral genome .

Comparación Con Compuestos Similares

- Tenofovir Alafenamide

- Adefovir Dipivoxil

- Lamivudine

Comparison: Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide are both prodrugs of tenofovir but differ in their pharmacokinetics. Tenofovir Alafenamide has better intracellular penetration and lower plasma concentrations, leading to fewer side effects like nephrotoxicity and bone mineral density reduction . Adefovir Dipivoxil, another nucleotide reverse transcriptase inhibitor, is less potent and has a higher risk of nephrotoxicity compared to Tenofovir Disoproxil Fumarate . Lamivudine, while also used in HIV treatment, has a different mechanism of action and is often used in combination with Tenofovir Disoproxil Fumarate for enhanced efficacy .

Propiedades

Fórmula molecular |

C23H34N5O14P |

|---|---|

Peso molecular |

635.5 g/mol |

Nombre IUPAC |

[[(2S)-2-(6-aminopurin-9-yl)propoxy]methyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |

Clave InChI |

PUKNZLNJLJHBQF-KZHAMYRLSA-N |

SMILES isomérico |

C[C@@H](COCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)N1C=NC2=C(N=CN=C21)N.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)

![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)